molecular formula C15H14N2O6 B2540628 2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid CAS No. 313954-04-0

2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid

Cat. No.: B2540628
CAS No.: 313954-04-0
M. Wt: 318.285
InChI Key: JNAVOXUPTPTDIL-UHFFFAOYSA-N
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Description

2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells. By blocking PDE4, this compound elevates intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and promotes the release of anti-inflammatory cytokines. This mechanism underpins its significant research value in the study of chronic inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. Researchers utilize this compound to dissect the PDE4-mediated signaling pathways in cellular models of inflammation and to evaluate its potential therapeutic effects in preclinical studies. Its specific structural profile makes it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents with improved efficacy and reduced side effects. Furthermore, its application extends to neurological research, where PDE4 inhibition is being explored for its potential neuroprotective and cognitive-enhancing effects in conditions like Alzheimer's disease and depression. This compound serves as a critical research chemical for advancing our understanding of cAMP-dependent pathways in health and disease.

Properties

IUPAC Name

2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c1-16-13(20)10(14(21)17(2)15(16)22)7-9-5-3-4-6-11(9)23-8-12(18)19/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAVOXUPTPTDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid is a chemical compound with significant potential in various biological applications. Understanding its biological activity is essential for its application in pharmacology and agriculture. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl acetate
  • Molecular Formula : C15H14N2O5
  • CAS Number : 110449-07-5
  • Molecular Weight : 302.28 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of specific phenolic compounds with acetic acid derivatives. Research indicates that derivatives of phenoxy acetic acids exhibit varying degrees of biological activity against pathogens such as Mycobacterium tuberculosis .

Antimicrobial Activity

Research has shown that derivatives of phenoxy acetic acids possess notable antimicrobial properties. In a study evaluating various synthesized compounds for their anti-mycobacterial activities against Mycobacterium tuberculosis H(37)Rv, several derivatives exhibited effective inhibition . Although specific data for the compound is limited, its structural similarity to known active compounds suggests potential efficacy.

The proposed mechanism of action for phenoxy acetic acid derivatives involves interference with microbial cell wall synthesis and function. This is similar to other known compounds that mimic natural growth hormones in plants and microorganisms . The trioxo group in the diazinan structure may enhance its interaction with biological targets.

Study on Anti-mycobacterial Activity

A significant study focused on the synthesis and evaluation of phenoxy acetic acid derivatives highlighted the anti-mycobacterial activity of various compounds. The study found that modifications to the phenoxy group significantly influenced the biological activity against Mycobacterium tuberculosis .

Herbicidal Properties

While primarily focusing on antimicrobial activity, some derivatives have been evaluated for their herbicidal properties due to their structural characteristics resembling auxins. For instance, compounds like MCPA (2-methyl-4-chlorophenoxyacetic acid) have demonstrated selective herbicidal action by mimicking plant growth hormones . Although not directly tested, it is plausible that this compound could exhibit similar effects.

Data Summary

PropertyValue
IUPAC Name2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl acetate
Molecular FormulaC15H14N2O5
CAS Number110449-07-5
Molecular Weight302.28 g/mol
Antimicrobial ActivityEffective against M. tuberculosis (derivatives)
Herbicidal PotentialSimilar mechanism to auxins

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The target compound shares a phenoxy acetic acid backbone and trioxo-diazinan heterocycle with several analogs. Key structural differences lie in substituents on the diazinan ring and phenoxy group modifications, which influence physicochemical and biological properties.

Table 1: Structural Comparison of Analogs
Compound Name Diazinan Substituents Phenoxy Group Modifications Biological Activity (if reported) References
Target Compound : 2-[2-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid 1,3-Dimethyl None (base phenoxy) N/A -
4-[[2-Bromo-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid None (unsubstituted diazinan) Bromo at phenoxy position; benzoic acid extension 16.33% growth modulation (p<0.05)
2-[4-[(E)-(1-Benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid 1-Benzyl None (base phenoxy) N/A
2-[4-[(E)-[1-[2-(4-Fluorophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid 1-(4-Fluorophenyl ethyl) None (base phenoxy) N/A
Methyl 2-[2-bromo-6-chloro-4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate 1-(3,5-Dimethylphenyl) Bromo, chloro at phenoxy; methyl ester N/A

Impact of Substituents on Properties

  • Bromo or chloro substituents on the phenoxy ring (e.g., in and ) may further increase reactivity or alter solubility.
  • Bulkier Groups : Benzyl or fluorophenyl ethyl substituents () introduce steric hindrance, which could reduce metabolic degradation but may also limit membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid, and how can reaction conditions be systematically optimized?

  • Methodology : Synthesis typically involves multi-step protocols. Key steps include:

  • Formation of the diazinan-5-ylidene intermediate via condensation of precursors under controlled pH and temperature (e.g., acetic acid reflux, ~80–100°C) .
  • Introduction of the phenoxy-acetic acid moiety via nucleophilic substitution or ester hydrolysis. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) and catalyst choice (e.g., potassium carbonate) .
  • Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry) and monitor yields via HPLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the diazinan-5-ylidene group (δ ~6.5–7.5 ppm for methylidene protons) and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂) .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

Q. What are the preliminary biological screening strategies for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Test interactions with cyclooxygenase (COX) or acetylcholinesterase via fluorometric or colorimetric kits .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the diazinan-5-ylidene core influence reactivity and bioactivity?

  • Computational Analysis :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and HOMO-LUMO gaps, correlating with observed reaction rates or binding affinities .
  • Compare with analogs (e.g., bromo or fluoro derivatives from –2) to identify substituent effects on stability and biological target engagement .

Q. What experimental approaches resolve contradictions in reported biological activity data for structurally similar compounds?

  • Case Study : If analog A shows antimicrobial activity but analog B does not:

  • Structural Comparison : Overlay crystallographic data (if available) to identify conformational differences impacting target binding .
  • Assay Replication : Standardize protocols (e.g., inoculum size, incubation time) to minimize variability .
  • Meta-Analysis : Use systematic reviews to contextualize conflicting results across studies .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., bacterial gyrase) .
  • X-ray Crystallography : Co-crystallize the compound with target proteins to identify binding pockets .
  • Metabolomics : Track metabolic pathway disruptions in treated bacterial cultures via GC-MS or LC-MS .

Q. What strategies mitigate degradation or instability of this compound under physiological conditions?

  • Stability Studies :

  • pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor decomposition via HPLC .
  • Light/Temperature Sensitivity : Accelerated stability testing (40°C/75% RH) per ICH guidelines .
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance shelf life and bioavailability .

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